D-Glucosamine Sulfate Sodium Chloride

Osteoarthritis Clinical Trial WOMAC Score

D-Glucosamine Sulfate Sodium Chloride is a USP-monographed crystalline double salt delivering 54% higher oral bioavailability versus glucosamine hydrochloride, enabling optimized systemic exposure at standard 1500 mg daily doses. With precisely 62.5% free-base glucosamine content, this API supports exact stoichiometric calculations for multi-ingredient formulations and cross-study data comparisons. Its dedicated USP monograph (assay 98.0–102.0%) provides a defined regulatory pathway for batch release and stability testing—eliminating the compliance uncertainty of non-monographed salt forms. Not interchangeable with potassium chloride or hydrochloride alternatives.

Molecular Formula C6H13Cl2NNa2O8S
Molecular Weight 376.12 g/mol
Cat. No. B13443199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosamine Sulfate Sodium Chloride
Molecular FormulaC6H13Cl2NNa2O8S
Molecular Weight376.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O.[Na+].[Na+].[Cl-].[Cl-]
InChIInChI=1S/C6H13NO8S.2ClH.2Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;;;;/h1,3-7,9-12H,2H2,(H,13,14,15);2*1H;;/q;;;2*+1/p-2/t3-,4+,5+,6+;;;;/m0..../s1
InChIKeyLOGOMSNOMLLMRF-VWFNIEHNSA-L
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucosamine Sulfate Sodium Chloride: Chemical Identity and Procurement Baseline for Scientific Applications


D-Glucosamine Sulfate Sodium Chloride (CAS: 1296149-13-7) is a stabilized crystalline double salt of glucosamine sulfate and sodium chloride, with the molecular formula (C6H14NO5)2SO4·2NaCl and a molecular weight of 573.3 g/mol [1]. This compound is a primary amino monosaccharide precursor for glycosaminoglycan biosynthesis and is recognized in the United States Pharmacopeia (USP) as a distinct dietary supplement ingredient with a defined assay specification of 98.0–102.0% purity calculated on the dried basis [2]. It is predominantly utilized in osteoarthritis research and nutraceutical product development [3].

Why Direct Substitution of D-Glucosamine Sulfate Sodium Chloride with Analogous Salts is Scientifically Unjustified


Direct substitution of D-Glucosamine Sulfate Sodium Chloride with its potassium chloride-stabilized counterpart or hydrochloride form is not supported by the differential quantitative evidence governing each chemical entity's behavior in relevant biological and analytical systems. While clinical efficacy in osteoarthritis may appear comparable between sodium and potassium salt forms [1], critical divergences exist in free-base glucosamine content, which affects dosage equivalence calculations [2], and in oral bioavailability profiles when compared to glucosamine hydrochloride, with the sulfate sodium chloride form demonstrating a quantifiably higher systemic exposure [3]. Furthermore, each salt form presents distinct sodium/potassium loading profiles and stability characteristics under defined storage conditions, mandating independent sourcing and quality control documentation [4]. These factors preclude generic interchangeability in research and manufacturing contexts.

Quantitative Evidence Guide for D-Glucosamine Sulfate Sodium Chloride: Head-to-Head Comparisons with Key Analogues


Clinical Efficacy in Knee Osteoarthritis: Direct Head-to-Head Comparison with Glucosamine Sulfate Potassium Chloride

In a randomized, double-blind, head-to-head trial of 90 patients with mild to moderate knee osteoarthritis, glucosamine sulfate sodium chloride (GS-Na) and glucosamine sulfate potassium chloride (GS-K) demonstrated statistically equivalent efficacy in pain relief and functional improvement as measured by WOMAC and SF-36 scores [1]. The study found no significant difference in clinical outcomes between the two salt forms at any follow-up visit over the 16-week treatment period [1]. This evidence establishes that while both forms are clinically effective, the choice between them can be rationally driven by non-clinical factors such as sodium content, potassium levels, or supply chain considerations without compromising therapeutic equivalence.

Osteoarthritis Clinical Trial WOMAC Score

Oral Bioavailability: Direct Comparison with Glucosamine Hydrochloride

The crystalline glucosamine sulfate sodium chloride formulation exhibits an oral bioavailability of approximately 9.4%, a 54% relative increase over glucosamine hydrochloride, which demonstrates a bioavailability of around 6.1% [1]. This quantitative advantage in systemic exposure is a key differentiating factor supporting the preferential selection of the sulfate sodium chloride form for achieving more consistent plasma glucosamine levels in both research and nutraceutical applications [1].

Pharmacokinetics Bioavailability Glucosamine

Free-Base Glucosamine Content: Quantitative Comparison Across Salt Forms

The free-base glucosamine (C6H13NO5) content varies significantly across different salt forms. Glucosamine Sulfate Sodium Chloride contains 62.5% free-base glucosamine by weight, while Glucosamine Sulfate Potassium Chloride contains 59.2% and Glucosamine Hydrochloride contains 83.1% [1]. This variation necessitates precise correction factors when calculating bioequivalent doses or comparing study outcomes using different salt forms. For a target 1500 mg glucosamine sulfate dose, the equivalent weight of the sodium chloride double salt required is 2400 mg (1500 mg / 0.625), highlighting the importance of using the correct salt form and weight in manufacturing and research protocols [1].

Content Uniformity Dosage Equivalence Active Pharmaceutical Ingredient

Stability Profile: Comparative Degradation Rates at Room Temperature

Under ambient storage conditions (room temperature, 36 months), glucosamine sulfate (including both sodium and potassium chloride stabilized forms) exhibits an 8-12% degradation rate, whereas glucosamine hydrochloride demonstrates superior stability with less than 5% degradation over the same period [1]. The USP monograph for Glucosamine Sulfate Sodium Chloride mandates storage in tight, light-resistant containers and specifies a loss on drying of not more than 1.0% when dried at 105°C for 2 hours [2]. While the hydrochloride form offers greater inherent chemical stability, the sulfate sodium chloride form is stabilized through complexation with sodium chloride, a factor that must be accounted for in formulation development and storage condition specifications [1].

Stability Shelf-Life Quality Control

Purity Specifications: USP Assay and Impurity Control

The United States Pharmacopeia (USP) establishes a specific monograph for Glucosamine Sulfate Sodium Chloride, defining an assay range of 98.0% to 102.0% of (C6H14NO5)2SO4·2NaCl calculated on the dried basis [1]. This official standard provides a verifiable quality benchmark that distinguishes it from other glucosamine salt forms which are subject to different monographs (e.g., Glucosamine Hydrochloride USP). The monograph also specifies a residue on ignition of 23.5-25.0% and a pH range of 3.0-5.0 for a 20 mg/mL solution [1]. The presence of a dedicated USP monograph for this specific chemical entity confirms its regulatory recognition and provides a framework for procurement specifications and quality assurance testing in regulated environments [1].

USP Monograph Purity Quality Standards

Impurity Profiling: Characterized Degradation Products via HPLC-Q-TOF MS and NMR

A dedicated analytical study characterized an unknown impurity and its heat-induced degradation product in glucosamine sulfate sodium chloride capsules using a novel volatile HPLC method coupled with Q-TOF MS and NMR spectroscopy [1]. The impurity was identified as (1R,2S,3R)-1-(5-((S,E)-3,4-dihydroxybut-1-en-1-yl)pyrazin-2-yl)butane-1,2,3,4-tetraol, with a protonated molecule ion [M+H]+ at m/z 287 [1]. The study provides a validated method for monitoring this specific impurity, which is not defined in the general USP monograph, thereby offering a higher-resolution quality control capability for this specific double salt formulation [1]. This level of impurity characterization is not routinely available for generic glucosamine salts and provides a unique analytical differentiator.

Impurity Analysis HPLC Degradation

Recommended Research and Industrial Application Scenarios for D-Glucosamine Sulfate Sodium Chloride Based on Differential Evidence


Formulation of High-Bioavailability Glucosamine Supplements

Given its 54% relative increase in oral bioavailability compared to glucosamine hydrochloride [1], D-Glucosamine Sulfate Sodium Chloride is the preferred active pharmaceutical ingredient (API) for formulating nutraceutical products targeting optimized systemic glucosamine exposure. This scenario leverages the quantitative bioavailability advantage to potentially achieve therapeutic plasma levels with lower administered doses or to enhance efficacy at standard 1500 mg daily doses [1].

Clinical Studies Requiring Equivalence to Validated Comparator Arms

The direct head-to-head clinical trial evidence demonstrating equivalent WOMAC score improvements to glucosamine sulfate potassium chloride [2] makes this compound a suitable active comparator or treatment arm in osteoarthritis studies. Researchers can confidently use the sodium chloride form knowing that its clinical efficacy profile is validated against a recognized alternative, simplifying study design and ethical approval processes [2].

Quality Control and Regulatory Submissions in USP-Compliant Environments

For manufacturers operating in markets requiring USP-NF compliance, D-Glucosamine Sulfate Sodium Chloride offers a defined regulatory pathway via its dedicated USP monograph [3]. The monograph's specific identity tests, assay limits (98.0-102.0%), and impurity thresholds provide a clear framework for batch release testing and stability studies, reducing regulatory uncertainty compared to using non-monographed salt forms [3].

Precise Dosage Formulation Accounting for Free-Base Content

In research and industrial settings where exact dosing of free-base glucosamine is critical, the known 62.5% free-base content of D-Glucosamine Sulfate Sodium Chloride [4] enables precise stoichiometric calculations. This is particularly important when comparing data across studies using different salt forms or when formulating multi-ingredient products where glucosamine content must be accurately standardized [4].

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